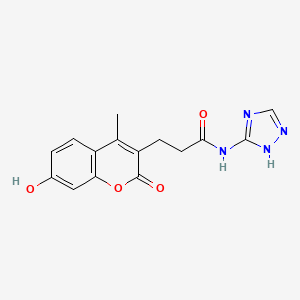

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Description

This compound features a 7-hydroxy-4-methylcoumarin (chromen-2-one) core linked via a propanamide bridge to a 1H-1,2,4-triazol-3-yl moiety. The coumarin scaffold is known for its photophysical properties and pharmacological relevance (e.g., anticoagulant, anti-inflammatory activities), while the 1,2,4-triazole group enhances bioavailability and enables hydrogen bonding interactions critical for target binding .

Propriétés

Formule moléculaire |

C15H14N4O4 |

|---|---|

Poids moléculaire |

314.30 g/mol |

Nom IUPAC |

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |

InChI |

InChI=1S/C15H14N4O4/c1-8-10-3-2-9(20)6-12(10)23-14(22)11(8)4-5-13(21)18-15-16-7-17-19-15/h2-3,6-7,20H,4-5H2,1H3,(H2,16,17,18,19,21) |

Clé InChI |

CHVLSKDXSLSYLM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC3=NC=NN3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin and Heterocyclic Moieties

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (3a-l)

- Structure: These compounds combine a 4-methylcoumarin core with a thiazolidinone ring via an acetamide linker, differing from the target compound’s triazole and propanamide groups.

- Synthesis : Prepared by refluxing hydrazide derivatives with mercaptoacetic acid and ZnCl₂ in 1,4-dioxane (10–12 hours), yielding 65–78% purity after recrystallization .

- Key Differences: Thiazolidinone introduces a sulfur atom and a five-membered ring, which may alter electronic properties and metabolic stability compared to the triazole-containing target compound.

N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)pyrrole-2-carboxamides (96, 97, 101, 102)

- Structure : Pyrrole-carboxamide linked to triazole via an ethyl group, contrasting with the target’s coumarin-propanamide-triazole architecture .

- Synthesis : Synthesized using triphenylmethyl-protected triazole precursors, with SFC purification achieving >95% purity. Retention times (1.29–2.45 min) and NMR data confirm stereochemical diversity .

- Key Differences : The pyrrole core may enhance π-π stacking interactions, while the ethyl spacer reduces conformational flexibility compared to the propanamide linker.

Triazole-Containing Propanamide Derivatives

N-(Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamides (7–12)

- Structure : Propanamide-linked triazole with substituted phenyl groups (e.g., chlorophenyl, methoxyphenyl) .

- Pharmacological Data : Tested in SH-SY5Y cells for neuroprotective effects against 6-OHDA-induced cytotoxicity. Compounds 7–12 showed 20–40% cell viability improvement at 10 μM, suggesting moderate neuroactivity .

- Key Differences: The triazole-1-yl substitution (vs. Methoxy or chloro substituents on the phenyl ring modulate lipophilicity and target affinity.

N-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide

Table 1: Comparative Analysis of Key Compounds

Critical Insights

- Linker Flexibility : Propanamide spacers (vs. ethyl or sulfanyl) balance conformational flexibility and metabolic stability, critical for oral bioavailability.

- Coumarin Advantages : The 7-hydroxy-4-methylcoumarin core provides UV absorption and antioxidant properties, absent in pyrrole or phenyl-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.